Phosphonic acid, bis(1,1-dimethylethyl) ester

Catalog No.
S1487725
CAS No.
13086-84-5
M.F
C₈H₁₉O₃P
M. Wt
193.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphonic acid, bis(1,1-dimethylethyl) ester

CAS Number

13086-84-5

Product Name

Phosphonic acid, bis(1,1-dimethylethyl) ester

IUPAC Name

bis[(2-methylpropan-2-yl)oxy]-oxophosphanium

Molecular Formula

C₈H₁₉O₃P

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C8H18O3P/c1-7(2,3)10-12(9)11-8(4,5)6/h1-6H3/q+1

InChI Key

GEBLOQXLELCEEO-UHFFFAOYSA-N

SMILES

CC(C)(C)O[P+](=O)OC(C)(C)C

Synonyms

Phosphonic Acid Bis(1,1-dimethylethyl) Ester; Phosphonic Acid Di-tert-butyl Ester; Di-tert-butyl Phosphonate

Canonical SMILES

CC(C)(C)O[P+](=O)OC(C)(C)C

The exact mass of the compound Phosphonic acid, bis(1,1-dimethylethyl) ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphonic acid, bis(1,1-dimethylethyl) ester (CAS: 13086-84-5), widely known as di-tert-butyl phosphite, is a highly sterically hindered dialkyl hydrogen phosphite utilized as a premium phosphorylating and hydrophosphonylating agent. In industrial procurement and process chemistry, its primary value proposition lies in the extreme acid-lability of its tert-butyl ester groups. Unlike standard methyl or ethyl phosphites, which form robust esters requiring aggressive cleavage conditions, the tert-butyl groups can be cleanly removed under mild aqueous acidic conditions or with trifluoroacetic acid (TFA) [1]. This unique deprotection profile makes di-tert-butyl phosphite an indispensable precursor for the synthesis of sensitive nucleotide analogues, antiviral active pharmaceutical ingredients (APIs), and complex phosphate prodrugs where harsh downstream processing would result in product degradation or unacceptable yield losses.

Substituting di-tert-butyl phosphite with cheaper, less hindered analogs such as diethyl phosphite (DEP) or dimethyl phosphite (DMP) routinely fails during late-stage synthesis and scale-up. While DEP and DMP react efficiently in initial Atherton-Todd or Pudovik reactions, the resulting ethyl or methyl phosphonate esters demand highly aggressive deprotection protocols. Cleaving these generic esters typically requires refluxing concentrated hydrochloric acid or the use of expensive, highly corrosive, and moisture-sensitive halosilanes like bromotrimethylsilane (TMSBr) [1]. These harsh conditions frequently trigger the degradation of acid-sensitive functional groups, epimerization of chiral centers, and the formation of unwanted N-alkylated side products. Furthermore, the lower steric bulk of DEP and DMP can lead to poor selectivity and over-alkylation during synthesis, complicating downstream purification and ultimately eroding the overall process yield compared to the highly controlled di-tert-butyl route.

Elimination of Halosilane Deprotection Reagents

In the synthesis of phosphonic acids, the choice of dialkyl phosphite dictates the downstream deprotection strategy and associated reagent costs. Diethyl phosphite-derived intermediates necessitate aggressive cleavage reagents, typically requiring stoichiometric or excess bromotrimethylsilane (TMSBr) or TMSCl/NaBr combinations, which are expensive, highly corrosive, and moisture-sensitive [1]. In contrast, di-tert-butyl phosphite derivatives are readily deprotected using simple aqueous acids or trifluoroacetic acid (TFA) at room temperature. This intrinsic lability prevents the degradation of sensitive functional groups and eliminates the procurement bottleneck, specialized equipment requirements, and safety hazards associated with industrial-scale TMSBr usage.

Evidence DimensionDeprotection reagent requirement and conditions
Target Compound DataDi-tert-butyl phosphonates: Mild aqueous acids or TFA at room temperature.
Comparator Or BaselineDiethyl phosphonates (DESMP): Requires expensive TMSBr, TMSCl/NaBr, or refluxing concentrated HCl.
Quantified DifferenceReplaces moisture-sensitive, costly halosilanes with standard, low-cost aqueous acids while preserving sensitive molecular architectures.
ConditionsLate-stage cleavage of dialkyl phosphonate esters to yield free phosphonic acids.

Procuring the di-tert-butyl precursor directly reduces downstream reagent costs and safety overhead by eliminating the need for hazardous halosilane deprotection steps.

Improved Scalability and Yield in Antiviral API Manufacturing

The synthesis of the antiviral drug Tenofovir (PMPA) heavily depends on the choice of the phosphonomethylating agent. Traditional industrial routes utilizing diethyl (p-toluenesulfonyloxymethane)phosphonate (DESMP)—derived from diethyl phosphite—suffer from inconvenient work-ups, continuous extraction of water-soluble intermediates, and harsh deprotection, limiting overall yields to 60–70% [1]. By substituting with a di-tert-butyl oxymethyl phosphonate route, researchers achieved a 72% isolated yield of PMPA on a 5-gram scale, while completely bypassing the problematic extraction and TMSBr deprotection steps. The same protocol successfully yielded the hepatitis B drug adefovir at a 64% yield [1].

Evidence DimensionOverall API isolated yield and process steps
Target Compound DataDi-tert-butyl phosphonate route: 72% yield (5g scale) for PMPA.
Comparator Or BaselineDiethyl phosphonate route (DESMP): 60–70% yield with problematic continuous extraction and TMSBr deprotection.
Quantified DifferenceDelivers a higher isolated yield (72% vs 60-70%) while streamlining the workup by eliminating continuous extraction of water-soluble intermediates.
ConditionsBase-mediated alkylation of (R)-9-(2-hydroxypropyl)adenine followed by telescoping deprotection.

Selecting the di-tert-butyl building block simplifies industrial workups and improves the final yield of high-value nucleotide reverse transcriptase inhibitors.

High-Yield Conversion to Bulky Phosphate Salts

Di-tert-butyl phosphite serves as a highly efficient precursor for the preparation of di-tert-butyl potassium phosphate, a critical reagent for synthesizing phosphate prodrugs. While the oxidation of standard phosphites often requires harsh oxidants like KMnO4 or transition metals, di-tert-butyl phosphite can be cleanly oxidized using a mild hydrogen peroxide (H2O2) system with a catalytic potassium iodide (KI) mediator [1]. This optimized, scalable process provides the di-tert-butyl potassium phosphate salt in an 81% isolated yield with >95% purity, allowing for direct crystallization after azeotropic distillation and avoiding complex chromatographic purification [1].

Evidence DimensionOxidation yield and oxidant requirement
Target Compound DataDi-tert-butyl phosphite: 81% isolated yield of phosphate salt using mild H2O2/catalytic KI.
Comparator Or BaselineStandard oxidation protocols: Often require stoichiometric KMnO4 or generate difficult-to-remove metal byproducts.
Quantified DifferenceAchieves >80% yield of the high-purity potassium phosphate salt using green, low-cost oxidants (H2O2/KI) instead of heavy metal oxidants.
ConditionsH2O2/KI mediated oxidation in THF/water, followed by phase separation and crystallization.

Enables the cost-effective, scalable, and heavy-metal-free production of di-tert-butyl phosphate salts required for advanced prodrug formulations.

Synthesis of Nucleotide Analogues and Antiviral APIs

Directly leveraging its superior scalability and yield profile compared to diethyl phosphite, di-tert-butyl phosphite is the optimal precursor for manufacturing antiviral drugs like Tenofovir (PMPA) and Adefovir [1]. It allows chemists to bypass problematic continuous extractions and harsh deprotection steps, streamlining the industrial production of nucleotide reverse transcriptase inhibitors.

Phosphorylation of Acid-Sensitive Substrates

Because its tert-butyl ester groups can be cleaved with mild aqueous acids or TFA at room temperature, this compound is the reagent of choice for phosphorylating complex biomolecules, peptides, or sensitive small molecules [1]. It eliminates the need for aggressive halosilanes (like TMSBr) that would otherwise degrade fragile molecular architectures.

Preparation of Phosphate Prodrug Linkers

Di-tert-butyl phosphite is highly valued as a starting material for generating di-tert-butyl potassium phosphate and di-tert-butyl (chloromethyl) phosphate [2]. Its compatibility with mild, heavy-metal-free oxidation protocols (H2O2/KI) makes it ideal for producing the high-purity phosphate salts required to attach prodrug moieties to poorly soluble APIs.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (88.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.36%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (88.64%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.36%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13086-84-5

Dates

Last modified: 08-15-2023

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